molecular formula C16H13N5 B2422202 N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine CAS No. 2260937-86-6

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine

Cat. No.: B2422202
CAS No.: 2260937-86-6
M. Wt: 275.315
InChI Key: ZNCWPHCHIHDROU-UHFFFAOYSA-N
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Description

N-[(1H-1,2,3-Benzotriazol-1-yl)methyl]quinolin-8-amine is a synthetic chemical hybrid incorporating a benzotriazole moiety and a quinoline ring system. This structural motif is of significant interest in medicinal chemistry and chemical biology. The compound is structurally analogous to other documented derivatives, such as the quinolin-5-amine and quinolin-6-amine isomers, which are recognized in scientific databases for research purposes . The core 1H-benzotriazole scaffold and its derivatives are extensively documented in scientific literature for exhibiting a broad spectrum of pharmacological activities. Research indicates that such compounds possess promising antifungal, antitumor, and antineoplastic properties . The integration of the quinoline structure, a privilege heterocycle in drug discovery, further suggests potential for applications in infectious disease and oncology research. The molecular framework is designed to interact with various biological targets, and its mechanism of action is likely derived from the synergistic effect of its constituent parts, potentially involving enzyme inhibition or interaction with nucleic acids. This compound is intended for Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, and all experimental protocols must adhere to their institution's biosafety and chemical hygiene guidelines.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-2-9-15-13(7-1)19-20-21(15)11-18-14-8-3-5-12-6-4-10-17-16(12)14/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCWPHCHIHDROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine typically involves the condensation of benzotriazole with quinoline derivatives. One common method includes the reaction of benzotriazole with quinoline-8-amine in the presence of a suitable base, such as sodium hydride, under reflux conditions. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce quinoline-8-amine derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine serves as a building block for synthesizing complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in organic synthesis.

Reaction Type Reagents Products
OxidationPotassium permanganateQuinoline derivatives
ReductionLithium aluminum hydrideAmines
SubstitutionNucleophiles (amines/thio)Modified quinolines

Biology

The biological properties of this compound are under investigation for its potential as a bioactive molecule . Studies have indicated its antimicrobial and anticancer activities. For instance, compounds derived from similar quinoline structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells .

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. Its mechanism of action may involve binding to specific enzymes or receptors that modulate biological pathways relevant to disease processes. For example, it may inhibit enzymes involved in cell proliferation, suggesting possible applications in cancer therapy.

Recent studies have highlighted the synthesis of derivatives based on similar structures that exhibit promising activity against Mycobacterium tuberculosis and other pathogenic organisms . The compound's ability to act as an inhibitor for key enzymes such as InhA makes it a candidate for developing new antitubercular agents.

Industry

This compound finds applications in the production of advanced materials such as polymers and dyes due to its stability and reactivity. The compound's unique properties make it suitable for use in formulations requiring enhanced durability and performance characteristics.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of quinoline derivatives demonstrated that several compounds exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cancer Research

Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The findings suggest that these compounds could serve as lead candidates for further development into therapeutic agents targeting specific cancer types .

Mechanism of Action

The mechanism of action of N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzotriazol-1-ylmethyl)benzamide
  • N-(Benzotriazol-1-ylmethyl)pyridine-2-amine
  • N-(Benzotriazol-1-ylmethyl)indole-3-amine

Uniqueness

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine stands out due to its unique combination of benzotriazole and quinoline structures, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex heterocyclic compounds and the development of novel therapeutic agents .

Biological Activity

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine (CAS: 2260937-86-6) is a compound that combines the structural characteristics of benzotriazole and quinoline. This unique combination has led to significant interest in its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a quinoline structure, which is known for its pharmacological versatility. The synthesis typically involves the condensation of benzotriazole with quinoline derivatives under specific conditions, often using bases like sodium hydride in aprotic solvents such as dimethylformamide (DMF) .

Structural Formula

The structural formula can be represented as follows:

N 1H 1 2 3 benzotriazol 1 yl methyl quinolin 8 amine\text{N 1H 1 2 3 benzotriazol 1 yl methyl quinolin 8 amine}

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound has been shown to modulate enzyme activity, potentially inhibiting pathways involved in cell proliferation, which suggests promising anticancer properties .

Anticancer Activity

Research indicates that compounds with similar structures can inhibit certain enzymes linked to tumor growth. For instance, derivatives of quinoline have demonstrated significant cytotoxicity against various cancer cell lines . The specific anticancer mechanisms of this compound require further elucidation through targeted studies.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show that related quinoline derivatives exhibit considerable activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 12.5 and 25 μg/ml .

Comparative Antimicrobial Efficacy

Compound TypeTarget BacteriaMIC (μg/ml)
Quinoline DerivativesE. coli12.5 - 25
Benzotriazole ComplexesBacillus subtilis15 - 30

Study 1: Antimicrobial Efficacy

A study published in the European PMC highlighted the antimicrobial effects of benzotriazole complexes. The results indicated that certain derivatives exhibited significant antibacterial activity against multiple strains, suggesting that the introduction of bulky hydrophobic groups enhances efficacy .

Study 2: Cytotoxic Activity

Another investigation focused on the cytotoxic effects of quinoline derivatives on different cancer cell lines. The findings revealed that specific modifications in the structure led to enhanced cytotoxicity, indicating a structure–activity relationship that could be exploited for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(1H-1,2,3-benzotriazol-1-yl)methyl]quinolin-8-amine, and how do reaction conditions influence yield?

  • Methodology : This compound can be synthesized via transition-metal-catalyzed reactions. For example, N-propargyl aniline derivatives undergo cyclization using tin(II) chloride (SnCl₂) or indium(III) chloride (InCl₃) as catalysts to form quinolin-8-amine derivatives. Reaction parameters such as temperature (e.g., 80°C under nitrogen), solvent systems (toluene/methanol mixtures), and stoichiometric ratios of boronic acids or ketones critically impact yields and purity .
  • Optimization : Column chromatography (hexane:EtOAc gradients) is commonly used for purification, with yields ranging from 69% to >80% depending on substituents and catalysts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Structural Analysis :

  • X-ray crystallography resolves the three-dimensional structure, including bond angles and coordination geometry in metal complexes (e.g., octahedral vs. trigonal-bipyramidal configurations in nickel complexes) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms functional group integration, such as benzotriazole and quinoline moieties .
  • FT-IR verifies vibrational modes (e.g., N-H stretches at ~3400 cm⁻¹ and aromatic C=C stretches at ~1500 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Data : While specific safety data for this compound is limited, analogous quinolin-8-amine derivatives require handling under inert atmospheres (N₂/Ar), use of personal protective equipment (gloves, goggles), and adherence to waste disposal regulations for aromatic amines. Refer to Safety Data Sheets (SDS) for structurally similar compounds, such as N-methyl-1-(quinolin-8-yl)methanamine , which highlight hazards like skin/eye irritation .

Advanced Research Questions

Q. How can computational modeling enhance the design of metal complexes incorporating this ligand?

  • Approach : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for metal-ligand coordination. For example, nickel complexes ligated by quinolin-8-amine derivatives show distorted trigonal-bipyramidal geometries in simulations, aligning with experimental X-ray data . Computational tools like Gaussian or ORCA can model catalytic activity trends, such as ethylene oligomerization efficiency .

Q. What factors govern the catalytic performance of transition-metal complexes derived from this compound?

  • Key Variables :

  • Ligand Substituents : Electron-withdrawing groups on the quinoline ring increase Lewis acidity at the metal center, enhancing ethylene oligomerization activity (up to 4.9 × 10⁷ g·mol⁻¹(Ni)·h⁻¹ with Cy₃P as a co-ligand) .
  • Auxiliary Ligands : Phosphine ligands (e.g., PPh₃) modulate steric bulk and electronic density, affecting turnover rates .
  • Reaction Conditions : Pressure (ethylene gas), temperature, and solvent polarity (e.g., dichloromethane vs. toluene) influence product distribution (α-olefins vs. polyethylene) .

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

  • Data Reconciliation :

  • Use SHELXL for refinement to address discrepancies in bond lengths/angles caused by twinning or low-resolution data .
  • Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm conformational preferences .
  • Apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., π-π stacking) that may distort crystal packing .

Q. What strategies improve the regioselectivity of benzotriazole-quinoline hybrid syntheses?

  • Methodological Insights :

  • Protecting Groups : Temporarily shield reactive sites (e.g., NH₂ on quinoline) using tert-butoxycarbonyl (Boc) groups to direct benzotriazole coupling to the methyl position .
  • Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics, improving regioselectivity in heterocyclic formations .

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